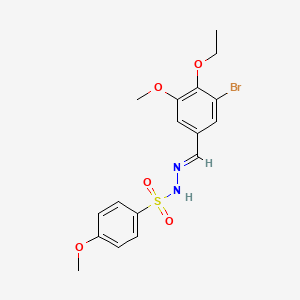![molecular formula C14H19NO3 B5762332 4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
4-[(3,4-dimethylphenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethylphenoxy)acetyl]morpholine, also known as DMAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAM is a morpholine derivative and is synthesized by the reaction of 3,4-dimethylphenol with morpholine and acetic anhydride. In
Mécanisme D'action
The mechanism of action of 4-[(3,4-dimethylphenoxy)acetyl]morpholine is not fully understood. However, it is believed that 4-[(3,4-dimethylphenoxy)acetyl]morpholine exerts its biological activity by inhibiting the activity of enzymes such as acetylcholinesterase and tyrosinase. 4-[(3,4-dimethylphenoxy)acetyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenoxy)acetyl]morpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(3,4-dimethylphenoxy)acetyl]morpholine can inhibit the growth of various cancer cell lines. 4-[(3,4-dimethylphenoxy)acetyl]morpholine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3,4-dimethylphenoxy)acetyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 4-[(3,4-dimethylphenoxy)acetyl]morpholine is also stable under a range of conditions, making it suitable for use in various applications. However, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has some limitations for lab experiments. It is toxic and can be hazardous if not handled properly. In addition, 4-[(3,4-dimethylphenoxy)acetyl]morpholine is not very water-soluble, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-[(3,4-dimethylphenoxy)acetyl]morpholine. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to elucidate the mechanism of action of 4-[(3,4-dimethylphenoxy)acetyl]morpholine and to optimize its efficacy. Another area of interest is its potential use as a crosslinking agent for polymeric materials. Research is needed to explore the potential of 4-[(3,4-dimethylphenoxy)acetyl]morpholine in this field and to optimize its properties for use in various applications. Finally, further studies are needed to explore the potential of 4-[(3,4-dimethylphenoxy)acetyl]morpholine as a fungicide and herbicide in agriculture.
Méthodes De Synthèse
The synthesis of 4-[(3,4-dimethylphenoxy)acetyl]morpholine involves the reaction of 3,4-dimethylphenol with morpholine and acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization from an appropriate solvent. The yield of 4-[(3,4-dimethylphenoxy)acetyl]morpholine obtained by this method is around 70%.
Applications De Recherche Scientifique
4-[(3,4-dimethylphenoxy)acetyl]morpholine has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been investigated for its antitumor, antifungal, and antibacterial properties. In agriculture, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been studied for its potential use as a fungicide and herbicide. In material science, 4-[(3,4-dimethylphenoxy)acetyl]morpholine has been explored for its ability to act as a crosslinking agent for polymeric materials.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(9-12(11)2)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZIDKKPKNREPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-(morpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)